

Application Notes and Protocols for Paxalisib in Glioblastoma In Vitro Assays

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Compound of Interest

Compound Name: Paxalisib

Cat. No.: B607614

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Introduction

Paxalisib (GDC-0084) is a potent, orally bioavailable, brain-penetrant dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in glioblastoma (GBM), making it a critical therapeutic target.[2][3] **Paxalisib**'s ability to cross the blood-brain barrier makes it a promising candidate for the treatment of brain cancers.[1] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of **paxalisib** in glioma cell lines.

Data Presentation

Table 1: Paxalisib IC50 Values in Glioma Cell Lines

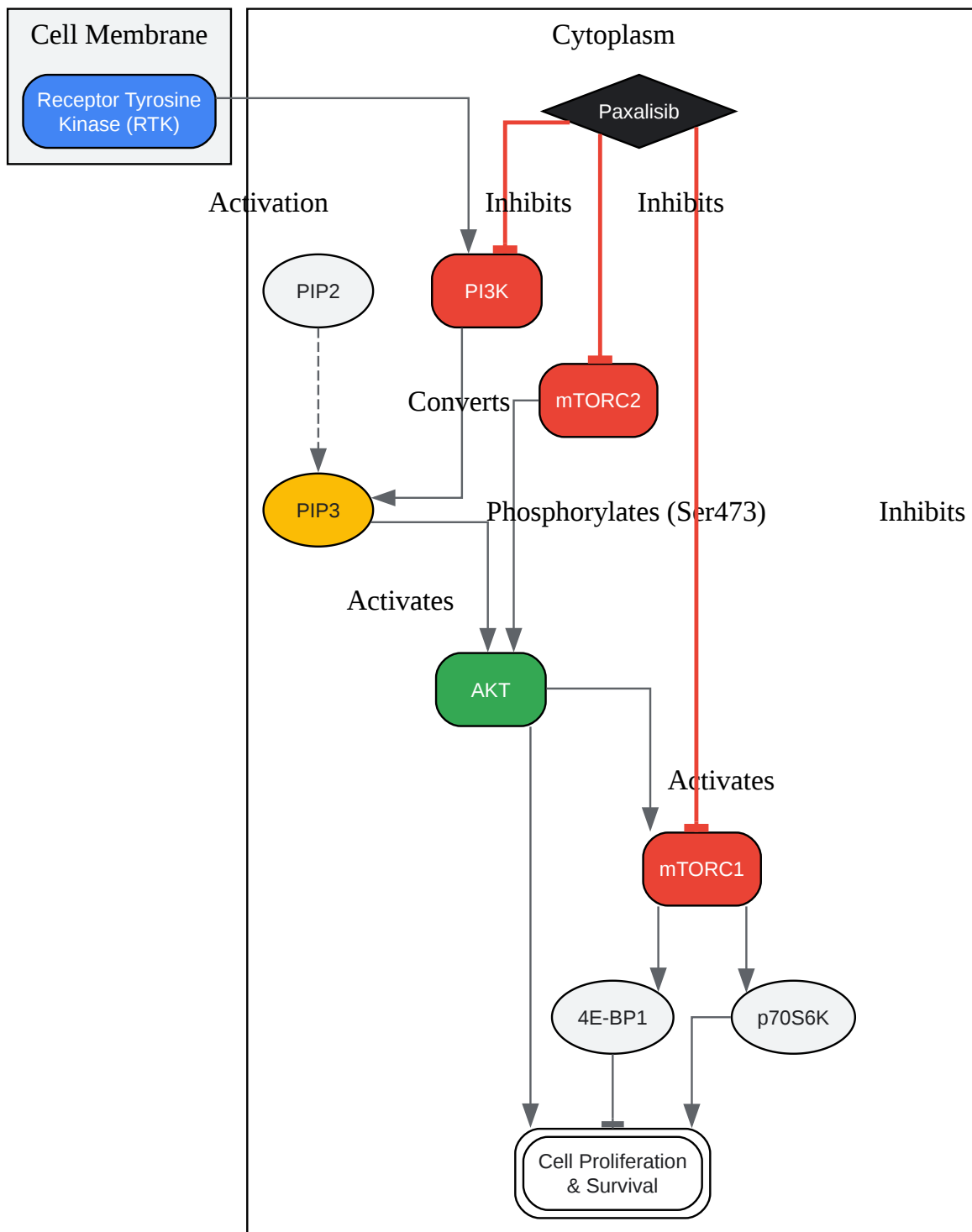
The following table summarizes the half-maximal inhibitory concentration (IC50) values of **paxalisib** in various patient-derived diffuse midline glioma (DMG), diffuse intrinsic pontine glioma (DIPG), and glioblastoma (GBM) cell lines after 72 hours of treatment.

Cell Line	Type	H3K27M Status	PIK3CA Status	IC50 (nM)
SU-DIPG-IV	DIPG	H3.3K27M	WT	~100
SU-DIPG-VI	DIPG	H3.3K27M	WT	~150
SU-DIPG-XIII	DIPG	H3.3K27M	WT	~200
SU-DIPG-XVII	DIPG	H3.3K27M	WT	~100
SU-DIPG-XXV	DIPG	H3.3K27M	WT	~120
JHH-DIPG-1	DIPG	H3.3K27M	WT	~180
VUMC-DIPG-10	DIPG	H3.1K27M	Mut	~80
CHLA-03-ATRT	HGG	-	-	~250
BT-12	GBM	-	-	~300
SF188	HGG	-	-	~400

Data adapted from published studies. Actual IC50 values may vary depending on experimental conditions.

Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the points of inhibition by **paxalisib**.



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Caption: **Paxalisib** inhibits the PI3K/AKT/mTOR pathway.

Experimental Protocols

Cell Culture

Materials:

- Glioma cell lines (e.g., U-87 MG, SU-DIPG-VI)
- DMEM or appropriate basal medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks and plates
- Humidified incubator (37°C, 5% CO₂)

Protocol for U-87 MG (Adherent):

- Culture U-87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
- Resuspend the cells in fresh medium and seed into new flasks at a ratio of 1:2 to 1:5.
- Change the medium every 2-3 days.

Protocol for SU-DIPG-VI (Neurospheres):

- Culture SU-DIPG-VI cells as neurospheres in a serum-free neural stem cell medium.

- The medium should be composed of 50% Neurobasal-A and 50% DMEM/F12, supplemented with B27, human EGF, human FGF, PDGF-AA, PDGF-BB, and heparin.[4]
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- For passaging, gently dissociate the neurospheres mechanically or with a suitable enzyme like Accutase.
- Resuspend single cells in fresh medium.

Cell Viability Assay (Resazurin Reduction Assay)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

- Glioma cells
- 96-well plates
- **Paxalisib** stock solution (in DMSO)
- Resazurin sodium salt solution
- Plate reader with fluorescence detection

Protocol:

- Seed glioma cells into a 96-well plate at a density of 2,500-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **paxalisib** in the appropriate cell culture medium. It is recommended to start with a concentration range of 1 nM to 10 µM.
- Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of **paxalisib**. Include a vehicle control (DMSO) and a no-cell control (medium only).

- Incubate the plate for 72 hours at 37°C and 5% CO₂.
- Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.
- Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
- Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence.

Western Blot Analysis

This technique is used to detect the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

Materials:

- Glioma cells
- 6-well plates
- **Paxalisib**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-AKT, anti-p-mTOR (Ser2448), anti-mTOR, anti-p-S6K, anti-S6K, and a loading control like anti-β-actin or anti-GAPDH)
- HRP-conjugated secondary antibodies

- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Seed glioma cells in 6-well plates and grow to 70-80% confluency.
- Treat the cells with **paxalisib** at various concentrations (e.g., 100 nM, 500 nM, 1 μ M) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.
- Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
- Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Clonogenic Assay

This assay assesses the long-term effect of **paxalisib** on the ability of single cells to form colonies.

Materials:

- Glioma cells
- 6-well plates

- **Paxalisib**

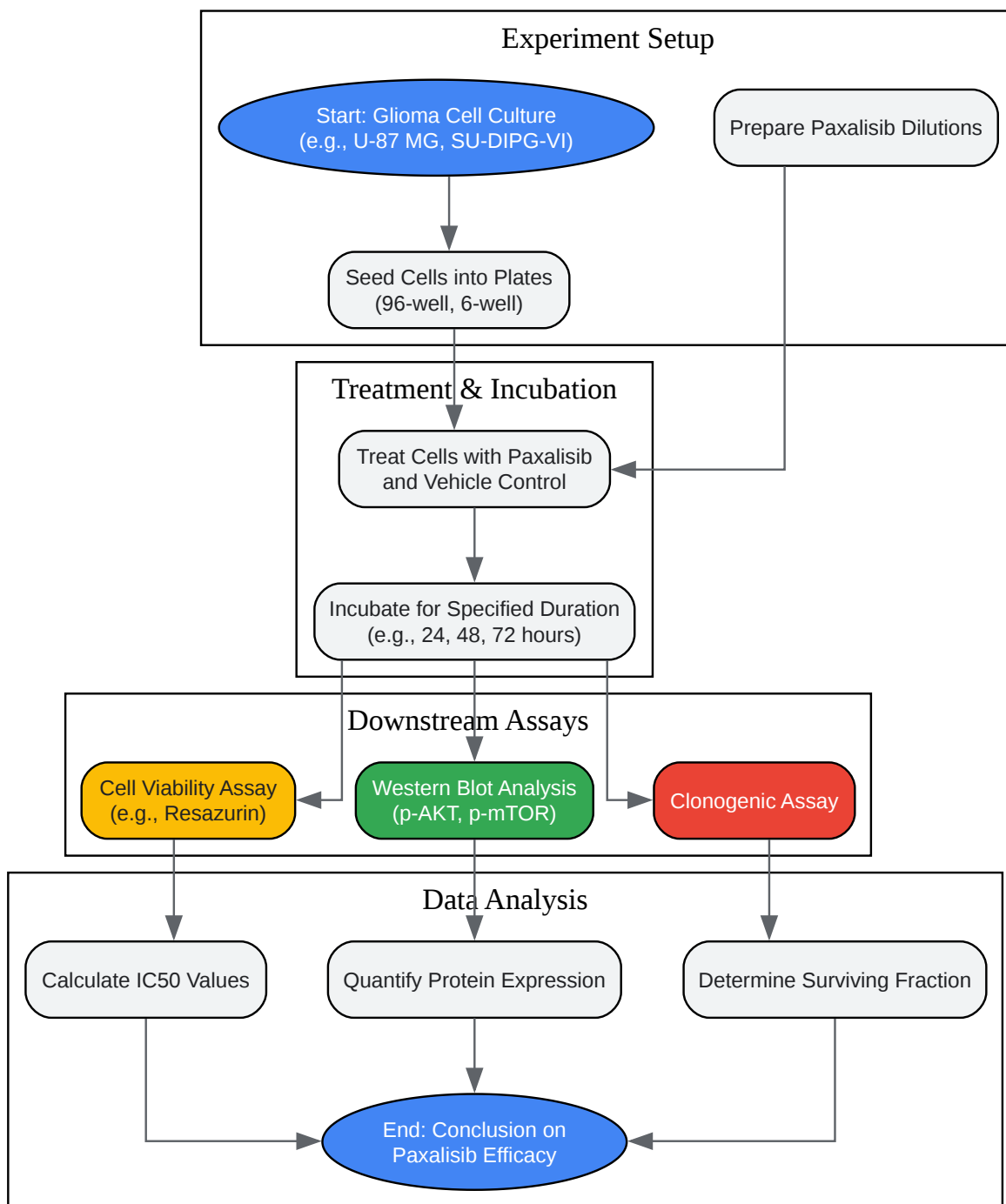
- Crystal violet staining solution

Protocol:

- Treat a suspension of glioma cells with various concentrations of **paxalisib** for 24 hours.
- After treatment, wash the cells and seed them at a low density (e.g., 200-500 cells per well) in 6-well plates.
- Incubate the plates for 10-14 days, allowing colonies to form.
- Fix the colonies with methanol and stain with 0.5% crystal violet.
- Count the number of colonies (typically defined as a cluster of ≥ 50 cells).
- Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating **paxalisib** in vitro.



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Caption: In vitro workflow for **paxalisib** evaluation.

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